molecular formula C20H40N2O B12644329 N-(2-Aminoethyl)-9-octadecenamide CAS No. 85712-16-9

N-(2-Aminoethyl)-9-octadecenamide

Cat. No.: B12644329
CAS No.: 85712-16-9
M. Wt: 324.5 g/mol
InChI Key: NEAVWSTWAPWAPP-MDZDMXLPSA-N
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Description

N-(2-Aminoethyl)-9-octadecenamide is a compound that belongs to the class of amides It is characterized by the presence of an aminoethyl group attached to an octadecenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-9-octadecenamide typically involves the reaction of 9-octadecenoyl chloride with 2-aminoethanol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)-9-octadecenamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

Environmental Applications

1.1 CO2 Capture
N-(2-Aminoethyl)-9-octadecenamide has been identified as a key component in processes designed for the selective capture of carbon dioxide from gaseous streams. It functions as a cluster micelle stabilizing agent in bio-amine systems that enhance CO2 absorption efficiency. The incorporation of this compound allows for improved selectivity and desorption rates of CO2, making it a valuable resource in mitigating greenhouse gas emissions .

Case Study:
A recent patent outlines a process where this compound is utilized alongside carbonic anhydrase to create a bio-amine cluster system. This system significantly enhances the CO2 capture process by increasing the solubility of CO2 in the absorption medium and facilitating its conversion into bicarbonate ions .

Industrial Applications

2.1 Surfactant and Emulsifying Agent
this compound exhibits excellent surfactant properties, making it suitable for use in various industrial applications such as cleaning agents, lubricants, and personal care products. Its ability to stabilize emulsions and enhance viscosity makes it an ideal candidate for formulations requiring effective wetting and spreading properties.

Application AreaSpecific Uses
Personal Care ProductsShampoos, body cleansers
Industrial CleaningCleansing agents, foam stabilizers
LubricantsAntirust agents in metalworking fluids
Textile ProcessingDye leveling, waterproofing

Case Study:
In personal care formulations, this compound has been shown to improve the texture and stability of products such as shampoos and body washes. Its nonionic nature allows it to function effectively in anionic systems, enhancing foam stability and providing a smooth feel on the skin .

Pharmaceutical Applications

3.1 Drug Delivery Systems
The compound's amphiphilic nature facilitates its use in drug delivery systems where it can form micelles that encapsulate therapeutic agents. This property is particularly beneficial for enhancing the solubility of poorly soluble drugs.

Case Study:
Research has demonstrated that formulations incorporating this compound can significantly improve the bioavailability of certain drugs by enhancing their solubility and stability during transport through biological membranes .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps reduce corrosion rates in aggressive environments.

Application AreaCorrosion Inhibition Mechanism
Oil and Gas IndustryProtecting pipelines against sweet corrosion
Metalworking FluidsReducing wear and tear on machinery

Case Study:
A review on corrosion inhibitors highlighted the efficacy of this compound in preventing sweet corrosion in oil pipelines. The compound's film-forming ability was shown to significantly lower corrosion rates compared to untreated surfaces .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-9-octadecenamide involves its interaction with cellular membranes and proteins. The aminoethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic octadecenamide backbone allows the compound to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-Aminoethyl)-1-aziridineethanamine
  • N-(2-Aminoethyl)glycine

Comparison: N-(2-Aminoethyl)-9-octadecenamide is unique due to its long hydrophobic chain, which allows it to interact with lipid membranes more effectively compared to shorter-chain analogs. This property makes it particularly useful in applications involving membrane interactions and signaling.

Biological Activity

N-(2-Aminoethyl)-9-octadecenamide, a compound characterized by its amphiphilic nature, has garnered attention in various biological and chemical applications. Its unique structure, which includes multiple aminoethyl groups and an octadecenamide backbone, allows for diverse interactions with biological macromolecules. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has a molecular formula of C18H37N3O and a molecular weight of approximately 455.7 g/mol. The presence of a double bond in the octadecenamide moiety contributes to its unique chemical properties and potential biological activities. The compound's structure facilitates binding to lipid membranes, influencing membrane fluidity and permeability, which can affect cellular signaling and transport processes .

Table 1: Structural Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(2-Hydroxyethyl)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-octadec-9-enamideC26H53N3O3Contains hydroxyethyl groups; used in similar applications
N-(2-Hydroxyethyl)-N-[2-[(2-Hydroxyethyl)amino]ethyl]-hexanamideC14H29N3O3Shorter carbon chain; different biological activity profile
9-Octadecenamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-C24H50N4OLacks additional amino groups; differing reactivity

Research indicates that this compound may modulate various cellular pathways by interacting with specific receptors or enzymes. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in biological systems. The compound has been shown to influence enzyme activity, receptor binding, and cellular uptake mechanisms .

Cellular Interactions

  • Lipid Membrane Dynamics : The compound's structural features enable it to influence lipid bilayer dynamics, crucial for understanding its role in biological systems.
  • Enzyme Modulation : Interaction studies suggest that it can affect the activity of various enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, potentially altering signaling pathways within cells.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by regulating cytokine production.
  • Drug Delivery Systems : Its amphiphilic nature makes it suitable for use in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Study on CO2 Capture

One notable application involves the use of this compound as a cluster micelle stabilizing agent in CO2 capture processes. Research demonstrated its effectiveness in selectively capturing CO2 from gaseous mixtures, highlighting its potential in environmental applications .

Inhibition of Iron Corrosion

Another study explored the compound's effectiveness as an inhibitor of iron corrosion in hydrochloric acid solutions. Results indicated that this compound could significantly reduce corrosion rates, suggesting potential industrial applications .

Properties

CAS No.

85712-16-9

Molecular Formula

C20H40N2O

Molecular Weight

324.5 g/mol

IUPAC Name

(E)-N-(2-aminoethyl)octadec-9-enamide

InChI

InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21/h9-10H,2-8,11-19,21H2,1H3,(H,22,23)/b10-9+

InChI Key

NEAVWSTWAPWAPP-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN

Origin of Product

United States

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